molecular formula C18H25NO13 B014058 4-Nitrophenyl beta-D-cellobioside CAS No. 3482-57-3

4-Nitrophenyl beta-D-cellobioside

Cat. No. B014058
CAS RN: 3482-57-3
M. Wt: 463.4 g/mol
InChI Key: IAYJZWFYUSNIPN-KFRZSCGFSA-N
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Description

Synthesis Analysis

The synthesis of 4-nitrophenyl beta-D-cellobioside involves multiple steps, including glycosylation reactions and protective group strategies. For example, the synthesis of similar compounds, such as 4-thiocellooligosaccharides, involves treatment of protected sugar derivatives with sodium salt of thioglucosides, followed by deprotection steps to yield the final products (Orgeret et al., 1992). Another approach for synthesizing cellobioside derivatives starts from D-glucose, optimized for high yields and specific labeling for NMR experiments (Yoneda et al., 2005).

Scientific Research Applications

“4-Nitrophenyl beta-D-cellobioside” is a disaccharide and an enzyme substrate . It’s used in various scientific fields, particularly in biochemistry and microbiology .

  • Assaying β-D-celluliosidase or cellobiohydrolase (exocellulase) activity in the microbial community : This compound serves as a substrate for measuring the activity of these enzymes. The specific procedures and technical details would depend on the experimental design, but generally, the substrate is introduced to a solution containing the enzyme, and the reaction is monitored over time. The quantity of product formed (4-nitrophenol) can be measured using spectrophotometric methods, providing quantitative data on the enzyme’s activity.

  • Studying endoglucanase activity : Endoglucanases are enzymes that break down cellulose, and “4-Nitrophenyl beta-D-cellobioside” can be used as a substrate in these studies. The methods of application and experimental procedures would be similar to those described above for exocellulase.

  • Characterizing the function of endoglucanase 1 from T. harzianum : This compound has been used as a substrate to study the activity of endoglucanase 1 from T. harzianum, a fungus known for its potential in biocontrol and plant growth promotion . The specific experimental procedures would depend on the study, but generally involve incubating the enzyme with the substrate and monitoring the reaction over time.

  • Studying β-glucosidase from T. xylanolyticum : “4-Nitrophenyl beta-D-cellobioside” has been used as a substrate to characterize the function of β-glucosidase from T. xylanolyticum, a fungus known for its ability to degrade hemicellulose . The methods of application and experimental procedures would be similar to those described above for endoglucanase 1.

  • Analyzing glycoside hydrolase family 3 (GH3) aryl β-glucosidases from A. oryzae : This compound has been used as a substrate to study the activity of GH3 aryl β-glucosidases from A. oryzae

  • Studying the activity of other glycoside hydrolases : This compound can be used as a substrate for various glycoside hydrolases, not just cellulases. The specific experimental procedures would depend on the study, but generally involve incubating the enzyme with the substrate and monitoring the reaction over time.

  • Development of new enzymatic assays : “4-Nitrophenyl beta-D-cellobioside” could be used in the development of new assays for measuring the activity of various enzymes. The methods of application and experimental procedures would be similar to those described above for other applications.

  • Biochemical research : This compound can be used in various biochemical research applications, such as studying enzyme kinetics, characterizing new enzymes, and investigating the effects of different conditions on enzyme activity.

  • Industrial applications : Enzymes that can break down “4-Nitrophenyl beta-D-cellobioside” could potentially be used in industrial processes, such as the production of biofuels or the breakdown of waste materials.

  • Educational purposes : “4-Nitrophenyl beta-D-cellobioside” could be used in educational settings to demonstrate enzyme activity and the principles of enzymatic reactions.

  • Pharmaceutical research : This compound could potentially be used in pharmaceutical research, such as in the development of new drugs or therapies that target specific enzymes.

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJZWFYUSNIPN-KFRZSCGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitrophenyl-beta-D-cellobioside

CAS RN

3482-57-3
Record name 4-Nitrophenyl beta-cellobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
9
Citations
P Tomme, E Kwan, NR Gilkes, DG Kilburn… - Journal of …, 1996 - Am Soc Microbiol
… The enzyme was extremely active on soluble, fluorophoric, and chromophoric glycosides (4-methylumbelliferyl beta-glycosides, 2'-chloro-4'-nitrophenyl-beta-D-cellobioside, and 2'-…
Number of citations: 101 journals.asm.org
W Song, X Han, Y Qian, G Liu, G Yao, Y Zhong… - Biotechnology for …, 2016 - Springer
Background The mining of high-performance enzyme systems is necessary to develop industrial lignocellulose bioconversion. Large amounts of cellulases and hemicellulases can be …
G Vargas-Asensio, A Pinto-Tomas, B Rivera… - PLoS …, 2014 - journals.plos.org
Coleopterans are the most diverse insect order described to date. These organisms have acquired an array of survival mechanisms through their evolution, including highly efficient …
Number of citations: 32 journals.plos.org
JE Graham, ME Clark, DC Nadler, S Huffer… - Nature …, 2011 - nature.com
… The chromogenic substrates 4-nitrophenyl-beta-D-glucopyranoside and 4-nitrophenyl-beta-D-cellobioside were utilized in 100 mM sodium acetate buffer. Sodium acetate buffer …
Number of citations: 169 0-www-nature-com.brum.beds.ac.uk
G Vargas-Asensio, A Pinto-Tomas, B Rivera… - 2014 - academia.edu
Coleopterans are the most diverse insect order described to date. These organisms have acquired an array of survival mechanisms through their evolution, including highly efficient …
Number of citations: 2 www.academia.edu
SS Ali, AM Mustafa, M Kornaros, J Sun, M Khalil… - Bioresource …, 2021 - Elsevier
… Cellobiohydrolase activity was also determined using 4-nitrophenyl-beta-D-cellobioside (p-NPC) as substrate (Ali et al., 2020a). Briefly, 50 µL of culture supernatant and 50 µL of 200 …
P Christakopoulos… - Archives of …, 1999 - New York: Academic Press
Number of citations: 0
I BLUE
Number of citations: 0
W Nevondo - 2016 - University of the Western Cape
Number of citations: 3

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